molecular formula C17H17NO2 B5278852 (E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one

(E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B5278852
M. Wt: 267.32 g/mol
InChI Key: NCTNTNYYHWWVJD-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a furan ring, a phenylpyrrolidine moiety, and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the enone: This can be achieved through an aldol condensation reaction between a furan-2-carbaldehyde and an appropriate ketone.

    Introduction of the phenylpyrrolidine moiety: This step may involve a nucleophilic substitution reaction where the enone intermediate reacts with a phenylpyrrolidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring and the enone group can be oxidized under appropriate conditions.

    Reduction: The enone group can be reduced to form the corresponding alcohol.

    Substitution: The phenylpyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the enone group may yield the corresponding alcohol.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The enone group could participate in Michael addition reactions, while the furan ring and phenylpyrrolidine moiety could engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one: Lacks the phenyl group, which may affect its reactivity and interactions.

    (E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)but-2-en-1-one: Has an extended carbon chain, which could influence its physical properties and reactivity.

Uniqueness

(E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its furan ring, phenylpyrrolidine moiety, and enone functional group

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-phenylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(9-8-16-7-4-12-20-16)18-11-10-15(13-18)14-5-2-1-3-6-14/h1-9,12,15H,10-11,13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTNTNYYHWWVJD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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